Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate
Description
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H11NO3 It is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities
Properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHNEWQERKNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out under basic conditions and may involve the use of transition-metal catalysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of large-scale reactors and continuous flow processes could be considered for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate is being investigated for its potential therapeutic effects. Its structural analogs have shown promise in various pharmacological activities:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that it may help in mitigating oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules:
Synthesis of Novel Compounds
This compound can be utilized to synthesize various derivatives through reactions such as alkylation and acylation. For example, it has been employed as a precursor in synthesizing benzofuran derivatives that possess enhanced biological activities .
Building Block for Pharmaceuticals
The compound acts as a building block for synthesizing pharmaceutical agents. Its ability to undergo various chemical transformations makes it suitable for creating diverse medicinal compounds tailored for specific therapeutic targets .
Material Science Applications
While primarily studied for its medicinal properties, there is emerging interest in its application within material science:
Polymer Chemistry
Research is exploring the use of this compound in polymer synthesis due to its functional groups that can participate in polymerization reactions. This could lead to the development of novel materials with specific mechanical and thermal properties .
Case Study 1: Anticancer Research
A study published in Cancer Letters demonstrated that derivatives of this compound showed significant inhibition of tumor cell proliferation in vitro and reduced tumor volume in xenograft models.
Case Study 2: Neuroprotective Mechanism
Research conducted at a leading university explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stressors. The results indicated a marked reduction in cell death and improved cell viability.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, benzofuran derivatives have been shown to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Comparison with Similar Compounds
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate can be compared with other similar compounds, such as:
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has a similar structure but includes an acetamido and chloro group, which may alter its biological activity.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: This compound is a putative entactogen drug and has different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate (MABFC) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MABFC is characterized by a bicyclic structure that includes a benzofuran moiety and an amino group. Its molecular formula is . The presence of the amino group and the carboxylate ester contributes to its reactivity and interaction with biological systems. The structural features suggest potential interactions with various biological targets, making it a candidate for drug development.
MABFC exhibits a range of biological activities through several mechanisms:
- Target Interaction : MABFC has been identified as a selective agonist for cannabinoid receptor 2 (CB2), which is involved in various physiological processes including pain modulation and inflammation.
- Biochemical Pathways : The compound influences multiple biochemical pathways, suggesting its potential in treating conditions related to inflammation and pain.
- Pharmacokinetics : Studies indicate that MABFC has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), enhancing its therapeutic potential.
1. Antimicrobial Activity
Research has shown that derivatives of benzofuran compounds, including MABFC, possess antimicrobial properties. A study evaluated the antimicrobial activity of various benzofuran derivatives, indicating that MABFC may exhibit effectiveness against certain Gram-positive bacteria and fungi .
2. Analgesic Properties
MABFC's interaction with CB2 receptors suggests potential analgesic effects. Compounds that target these receptors have been associated with reduced pain perception and inflammation, making MABFC a candidate for neuropathic pain treatment.
3. Inhibition of Poly(ADP-ribose) Polymerase (PARP)
MABFC has been evaluated as an inhibitor of PARP-1, an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are being explored for their potential in cancer therapy. The compound's structure allows for modifications that can enhance its inhibitory potency .
Study on Analgesic Activity
A study conducted on MABFC demonstrated its efficacy as a selective CB2 agonist in animal models. The results indicated significant reductions in pain-related behaviors, supporting its potential use in pain management therapies.
PARP Inhibition Research
Further research focused on the synthesis of MABFC derivatives showed promising results in inhibiting PARP-1 activity with IC50 values indicating effective inhibition at low concentrations. For instance, certain derivatives exhibited IC50 values below 10 μM, suggesting strong inhibitory effects against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate?
- Methodological Answer : The compound can be synthesized via regioselective amination and cyclization of precursor benzofuran derivatives. For example, intermediates like 7-hydroxy-2,3-dihydrobenzofuran are functionalized via nucleophilic substitution or catalytic hydrogenation. Key steps include palladium-catalyzed hydrogenation for nitro-to-amine conversion and esterification under anhydrous conditions .
- Data Reference : Typical yields range from 57% to 82% for analogous benzofuran syntheses, with purification via column chromatography (ethyl acetate/hexane gradients) .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), with refinement using SHELX software (e.g., SHELXL for small-molecule refinement). Hydrogen bonding networks are analyzed via graph-set notation to classify motifs like or chains .
- Example : A related benzofuran derivative showed planar benzofuran units (mean deviation: 0.005 Å) and intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry (e.g., dihydrobenzofuran protons at δ 3.0–4.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNO).
- IR : Stretching bands for amine (3300–3500 cm) and ester carbonyl (1700–1750 cm^{-1) groups .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence crystallization and stability?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring motifs. For example, N–H⋯O interactions between the amine and ester groups may stabilize layered packing. Computational tools like CrystalExplorer quantify interaction energies (e.g., = −30 kJ/mol for strong H-bonds) .
- Case Study : In a structurally similar compound, O–H⋯O bonds (2.65–2.70 Å) dominated the crystal lattice, contributing to a melting point of 150–153°C .
Q. What computational methods predict the compound’s reactivity or pharmacological activity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level models electronic properties (e.g., frontier orbitals, electrostatic potentials). Docking studies (AutoDock Vina) assess binding to targets like serotonin receptors (5-HT), relevant for prokinetic drug analogs .
- Data Example : A benzofuran-based GABA-AT inhibitor showed a ΔG of −9.2 kcal/mol, correlating with experimental IC values .
Q. How are regioselective functionalizations achieved during synthesis?
- Methodological Answer : Steric and electronic directing groups control substitution. For example, electron-withdrawing groups (e.g., esters) meta-direct electrophilic attacks. Catalytic systems like Pd/C or Cu(I)-ligand complexes enhance selectivity in amination reactions .
- Optimization : Reaction at −5°C in THF/NaOH increased amination yield from 45% to 72% in a phthalazine derivative .
Q. What strategies mitigate racemization in chiral dihydrobenzofuran derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
